molecular formula C9H10N2O4 B1474311 2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid CAS No. 1443291-32-4

2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid

Cat. No.: B1474311
CAS No.: 1443291-32-4
M. Wt: 210.19 g/mol
InChI Key: RXHBWWWLPLOFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid is a heterocyclic compound that features a pyrano[4,3-c]pyridazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyridazine derivative with a suitable acetic acid precursor in the presence of a catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of a base to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid is unique due to its specific pyrano[4,3-c]pyridazine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3-oxo-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-8-3-6-5-15-2-1-7(6)10-11(8)4-9(13)14/h3H,1-2,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHBWWWLPLOFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=O)N(N=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid
Reactant of Route 3
Reactant of Route 3
2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid
Reactant of Route 4
2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid
Reactant of Route 5
2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid
Reactant of Route 6
2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid

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